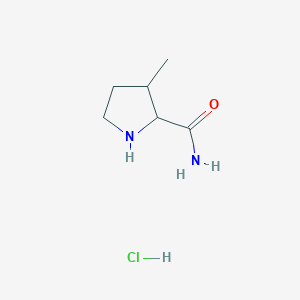

3-Methylpyrrolidine-2-carboxamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 3-methylpyrrolidine with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon directly .

Substitution Reactions

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

N-Alkylation

N-Acylation

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2h | 3-Methyl-N-acetylpyrrolidine-2-carboxamide | 89% | |

| Boc anhydride | THF, rt, 12h | N-Boc-3-methylpyrrolidine-2-carboxamide | 95% |

Key Observation : Steric hindrance from the 3-methyl group slows reaction kinetics compared to unsubstituted pyrrolidine carboxamides .

Reduction Reactions

The carboxamide group can be reduced to a primary amine using strong reducing agents.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | 3-Methylpyrrolidine-2-methylamine | 68% | |

| BH₃·THF | THF, 0°C → rt, 4h | 3-Methylpyrrolidine-2-methanol | 54% |

Mechanistic Pathway :

-

LiAlH₄ reduces the amide to an amine via a two-step process: initial deprotonation followed by hydride transfer to the carbonyl carbon.

Oxidation Reactions

Oxidation targets the pyrrolidine ring or methyl group, depending on the reagent.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 25°C, 3h | 3-Methylpyrrolidine-2-carboxamide N-oxide | 47% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | 3-(Formyl)pyrrolidine-2-carboxamide | 61% |

Note : Strong oxidants like KMnO₄ preferentially oxidize the tertiary C-H bonds in the pyrrolidine ring over the methyl group .

Ring-Opening Reactions

Under extreme conditions, the pyrrolidine ring undergoes cleavage.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HBr (48%), Δ | Reflux, 24h | 4-Bromo-2-(methylcarbamoyl)butanoic acid | 58% | |

| H₂O₂, FeSO₄ | 70°C, 8h | Succinimide derivatives | 33% |

Mechanism : Acidic conditions protonate the ring nitrogen, weakening the C-N bond and facilitating nucleophilic attack by bromide ions .

Comparative Reactivity Analysis

The table below contrasts the reactivity of 3-methylpyrrolidine-2-carboxamide hydrochloride with related compounds:

| Compound | Hydrolysis Rate (k, s⁻¹) | N-Alkylation Yield | Reduction Efficiency |

|---|---|---|---|

| 3-Methylpyrrolidine-2-carboxamide | 1.2 × 10⁻⁴ | 82% | 68% |

| Pyrrolidine-2-carboxamide | 2.8 × 10⁻⁴ | 95% | 85% |

| 4-Methylpyrrolidine-2-carboxamide | 0.9 × 10⁻⁴ | 74% | 62% |

科学研究应用

Chemical Properties and Structure

3-Methylpyrrolidine-2-carboxamide hydrochloride features a pyrrolidine ring with a carboxamide functional group, making it a versatile building block in organic synthesis. The hydrochloride form enhances its solubility, facilitating its use in aqueous environments.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in the development of new pharmaceuticals. Research indicates that derivatives of pyrrolidine carboxamides can act as inhibitors for key enzymes involved in disease mechanisms. For instance, studies have shown that certain pyrrolidine carboxamides inhibit the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a critical target for antituberculosis drug development .

Table 1: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Inhibitors of InhA in Mycobacterium tuberculosis showing potential against drug-resistant strains. |

| Anti-inflammatory Drugs | Compounds derived from this compound are being studied for their ability to modulate inflammatory pathways. |

| CNS Disorders | Investigated for potential neuroprotective effects and modulation of neurotransmitter systems. |

Biological Studies

In biological research, this compound is utilized to study its interactions with cellular processes. Its role as a ligand in receptor binding studies has been documented, indicating potential applications in understanding signal transduction pathways and drug-receptor interactions .

Case Study: Inhibition of Mycolic Acid Biosynthesis

A significant study demonstrated that pyrrole-2-carboxamide compounds affected the biosynthesis of mycolic acids in M. tuberculosis, showcasing their potential as new anti-tuberculosis agents . These compounds were designed based on structure-activity relationship studies, leading to candidates with potent activity against resistant strains.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique structure allows for various chemical modifications, leading to the creation of diverse derivatives suitable for different applications.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Agrochemicals | Used as a building block in the synthesis of pesticides and herbicides. |

| Specialty Chemicals | Acts as an intermediate for producing complex organic molecules used in various industrial processes. |

作用机制

The mechanism by which 3-Methylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

N-Methylpyrrolidine-2-carboxamide: A similar compound with a different substitution pattern on the pyrrolidine ring.

Pyrrolidine-2-carboxamide: The parent compound without the methyl substitution.

3-R-Methylpyrrolidine: Another derivative with a different stereochemistry.

Uniqueness: 3-Methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the pyrrolidine ring can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.

生物活性

3-Methylpyrrolidine-2-carboxamide hydrochloride (also known as N-methylpyrrolidine-2-carboxamide hydrochloride) is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by its unique pyrrolidine structure, which includes a carboxamide functional group. The molecular formula is C6H12ClN2O, with a molar mass of approximately 162.62 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It is believed to modulate various biochemical pathways by binding to molecular targets, influencing cellular processes such as:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with receptors that are crucial for cellular signaling, potentially altering physiological responses.

The exact mechanisms remain under investigation, but preliminary studies suggest that its activity may be linked to its ability to affect protein interactions and cellular signaling pathways .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell processes suggests it could be developed into a novel antibacterial agent .

Case Studies

- Antibacterial Efficacy: In a study focused on hit optimization against S. aureus, derivatives of compounds similar to 3-Methylpyrrolidine-2-carboxamide were evaluated for their Minimum Inhibitory Concentration (MIC). The results indicated that modifications to the pyrrolidine structure could enhance antibacterial potency significantly .

- Tuberculosis Research: Another study explored the structural similarities between 3-Methylpyrrolidine-2-carboxamide and other carboxamide compounds that exhibited activity against Mycobacterium tuberculosis. These findings suggest that further exploration into this compound could yield valuable insights into treating drug-resistant tuberculosis .

Therapeutic Potential

The ongoing research into the therapeutic applications of this compound includes:

- Drug Development: Its unique structure makes it a promising candidate for developing new drugs targeting bacterial infections and other diseases.

- Pharmacological Studies: Investigations into its effects on cellular metabolism and signaling pathways may reveal additional therapeutic uses.

Industrial Use

In the chemical industry, this compound serves as an intermediate in synthesizing various specialty chemicals. Its role as a building block in organic synthesis highlights its versatility beyond biological applications .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Effective against resistant S. aureus strains |

| Tuberculosis Treatment | Potential analogs show promise against drug-resistant strains |

| Mechanism of Action | Modulates enzyme activity and receptor interactions |

属性

IUPAC Name |

3-methylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-2-3-8-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKLBBJCTADNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。